molecular formula C20H24N4O2S B11245079 1-[6-(3,4-Dimethylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(3,4-Dimethylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11245079
M. Wt: 384.5 g/mol
InChI Key: MNVKFXKCMLSTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(3,4-Dimethylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex organic compound belonging to the class of triazolothiadiazines.

Preparation Methods

The synthesis of 1-[6-(3,4-Dimethylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves multiple steps. The synthetic routes typically include the formation of the triazolothiadiazine core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[6-(3,4-Dimethylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition or activation of various biological pathways. For example, it can inhibit enzymes like carbonic anhydrase and cholinesterase, affecting metabolic processes and neurotransmission .

Comparison with Similar Compounds

Similar compounds to 1-[6-(3,4-Dimethylphenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one include other triazolothiadiazines such as:

These compounds share a similar core structure but differ in their substituents and specific biological activities.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[6-(3,4-dimethylphenyl)-3-ethyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C20H24N4O2S/c1-6-15(25)19-18(14-10-9-12(4)13(5)11-14)24(17(26)8-3)23-16(7-2)21-22-20(23)27-19/h9-11H,6-8H2,1-5H3

InChI Key

MNVKFXKCMLSTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC(=C(C=C3)C)C)C(=O)CC

Origin of Product

United States

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